(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromo-substituted phenyl ring and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor followed by the introduction of ethoxy groups. One common method involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy groups can be introduced through an etherification reaction using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromo and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Known for its psychoactive properties.
2-Bromo-2,5-dimethoxyacetophenone: Used in organic synthesis and material science.
Uniqueness
(2E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3-bromo-4,5-diethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-11-8-9(5-6-12(15)16)7-10(14)13(11)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIGNJHZDHJQK-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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